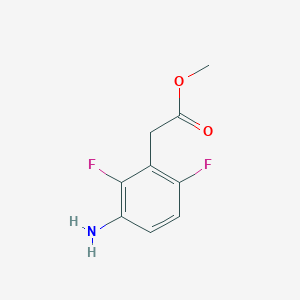

Methyl 2-(3-amino-2,6-difluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(3-amino-2,6-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSSYYRWJGVZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450068 | |

| Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361336-80-3 | |

| Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-(3-amino-2,6-difluorophenyl)acetate (CAS 361336-80-3)

A Keystone Intermediate for Advanced Fluorinated Pharmaceuticals

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

Methyl 2-(3-amino-2,6-difluorophenyl)acetate is a highly functionalized aromatic compound that has emerged as a critical building block in modern drug discovery. Its significance lies in the strategic incorporation of fluorine atoms and an amino group on the phenylacetate core, a combination that imparts desirable physicochemical and pharmacological properties to target drug molecules. This guide provides a comprehensive technical overview of this intermediate, tailored for researchers, scientists, and professionals in drug development.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 2,6-difluoro substitution pattern on the phenyl ring of this compound is particularly noteworthy. These fluorine atoms can modulate the acidity of adjacent protons and influence the conformation of the molecule, which can be crucial for its interaction with biological targets. The 3-amino group provides a versatile synthetic handle for the introduction of various pharmacophores and for building complex molecular architectures.

This intermediate is primarily utilized in the synthesis of fluorinated pharmaceutical compounds, with notable applications in the development of kinase inhibitors and antidiabetic agents.[1] The structural features of this compound support the construction of bioactive molecules with enhanced metabolic stability and target selectivity.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring appropriate handling and storage.

| Property | Value | Reference |

| CAS Number | 361336-80-3 | [2] |

| Molecular Formula | C₉H₉F₂NO₂ | [2] |

| Molecular Weight | 201.17 g/mol | [2] |

| Boiling Point | 267.2°C | [2] |

| Appearance | Not specified in search results | |

| Purity | Typically ≥97% | [2] |

| Storage | 2-8°C | [2] |

Synthesis and Mechanistic Considerations

-

Nitration and Reduction: Introduction of a nitro group onto a difluorinated phenylacetic acid derivative, followed by a reduction to the corresponding amine.

-

Fluorination: The use of selective fluorinating agents to introduce fluorine atoms at the ortho positions of a suitable phenylacetic acid precursor.

-

Esterification: The final step would likely be the esterification of the carboxylic acid to the methyl ester.

The choice of specific reagents and reaction conditions would be critical to ensure regioselectivity and to avoid unwanted side reactions, particularly given the activating nature of the amino group and the deactivating effect of the fluorine atoms on the aromatic ring.

Diagram: Hypothetical High-Level Synthesis Workflow

Caption: A simplified, hypothetical workflow for the synthesis of the target compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2,6-disubstituted phenyl ring is a common motif in a variety of kinase inhibitors. The ortho-substituents can force the phenyl ring to adopt a non-planar conformation relative to an adjacent part of the drug molecule, which can be crucial for fitting into the ATP-binding pocket of a kinase and achieving high potency and selectivity. The fluorine atoms in this compound can also engage in favorable hydrogen bonding interactions with the kinase protein.

While specific drugs synthesized directly from this intermediate are not explicitly identified in the search results, the structural motif is present in numerous kinase inhibitors. The 3-amino group serves as a key attachment point for building out the rest of the inhibitor, often connecting to a heterocyclic core that interacts with the hinge region of the kinase.

Diagram: Role as a Kinase Inhibitor Building Block

Caption: Conceptual pathway from the intermediate to a final kinase inhibitor.

Analytical Characterization

A crucial aspect of utilizing any chemical intermediate is the ability to confirm its identity and purity through analytical techniques. Unfortunately, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) for this compound were not available in the conducted searches. For researchers working with this compound, it would be imperative to acquire this data.

Hypothetical ¹H NMR Analysis: In a hypothetical ¹H NMR spectrum, one would expect to see:

-

A singlet for the methyl ester protons (-OCH₃).

-

A singlet or AB quartet for the methylene protons (-CH₂-).

-

Signals in the aromatic region corresponding to the protons on the difluorophenyl ring, with coupling to the fluorine atoms.

-

A broad singlet for the amine protons (-NH₂).

Hypothetical ¹³C NMR Analysis: The ¹³C NMR spectrum would show distinct signals for:

-

The carbonyl carbon of the ester.

-

The methyl carbon of the ester.

-

The methylene carbon.

-

Aromatic carbons, with characteristic C-F couplings.

Hypothetical ¹⁹F NMR Analysis: The ¹⁹F NMR would be expected to show a single resonance for the two equivalent fluorine atoms at the 2- and 6-positions.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is always recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

This compound stands as a valuable and highly functionalized intermediate for the synthesis of advanced pharmaceutical agents. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the properties of drug candidates, particularly in the realm of kinase inhibitors. While detailed public information on its synthesis and complete analytical characterization is limited, its commercial availability suggests its utility in proprietary drug discovery programs. Further research and publication of its synthetic routes and applications will undoubtedly contribute to the broader scientific community and accelerate the development of new and improved therapeutics.

References

Sources

An In-Depth Technical Guide to Methyl 2-(3-amino-2,6-difluorophenyl)acetate: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-amino-2,6-difluorophenyl)acetate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical compounds. With a molecular weight of 201.17 g/mol , this fluorinated phenylacetate derivative serves as a vital building block in the development of targeted therapies, most notably in the creation of kinase inhibitors for cancer treatment. The strategic placement of its difluoro and amino functional groups on the phenyl ring enhances the metabolic stability and target selectivity of the resulting bioactive molecules, making it a compound of significant interest in medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, methods for its characterization, and its significant application in the synthesis of the RAF kinase inhibitor, Lifirafenib.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application in research and development. The key molecular and physical data are summarized in the table below.

| Property | Value |

| Molecular Weight | 201.17 g/mol [1] |

| Chemical Formula | C₉H₉F₂NO₂[1] |

| CAS Number | 361336-80-3 |

| Boiling Point | 267.2°C[1] |

| Storage Temperature | 2-8°C[1] |

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following is a representative experimental protocol.

A Self-Validating System for Synthesis:

The integrity of this protocol relies on the sequential verification of each step's product before proceeding to the next. This ensures that any deviations are identified and addressed early, maximizing the success of the overall synthesis.

Step-by-Step Methodology:

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the provided search results, a general approach can be inferred from the synthesis of similar fluorinated amino acid derivatives. The synthesis would likely involve the following key transformations:

-

Introduction of the Acetate Moiety: This can typically be achieved through the reaction of a suitably substituted difluoroaniline precursor with a reagent such as methyl bromoacetate or methyl chloroacetate in the presence of a base.

-

Manipulation of the Amino Group: The amino group may require protection during the introduction of the acetate group to prevent side reactions. Common protecting groups for anilines, such as acetyl or Boc groups, can be employed and subsequently removed under appropriate conditions.

-

Purification: The final product would be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity for subsequent applications.

Causality Behind Experimental Choices:

The choice of reagents and reaction conditions is dictated by the need for high regioselectivity and functional group compatibility. The use of a suitable base is critical to deprotonate the aniline nitrogen, facilitating its nucleophilic attack on the haloacetate. The selection of a protecting group is based on its stability under the reaction conditions and the ease of its removal without affecting other functional groups in the molecule.

Characterization and Analytical Profile

The definitive identification and purity assessment of this compound are accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with characteristic splitting due to fluorine coupling), the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands for its functional groups:

-

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicative of the primary amine.

-

C=O stretching: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the ester carbonyl group.

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

C-N stretching: Found in the 1250-1350 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 201.17. The fragmentation pattern can provide further structural information.

Application in Drug Development: Synthesis of Lifirafenib (BGB-283)

A significant application of this compound is its use as a key starting material in the synthesis of Lifirafenib (BGB-283) , a potent RAF kinase inhibitor. Lifirafenib has shown promising antitumor activity in clinical trials for various cancers harboring BRAF mutations.

The synthesis of Lifirafenib involves a convergent synthesis strategy where this compound is elaborated and coupled with other key fragments to construct the final complex drug molecule. The amino and the activated acetate functionalities of the intermediate are crucial for the formation of the core structure of Lifirafenib.

Illustrative Synthesis Workflow:

Caption: A simplified workflow illustrating the synthesis of this compound and its subsequent use in the synthesis of Lifirafenib.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not detailed in the provided search results, general precautions for handling aromatic amines and esters should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a molecule of high strategic importance in modern medicinal chemistry. Its well-defined molecular and physical properties, coupled with its crucial role as a key intermediate in the synthesis of targeted therapeutics like Lifirafenib, underscore its value to the drug development community. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering a valuable resource for researchers and scientists in the field. The continued exploration of this and similar fluorinated building blocks will undoubtedly pave the way for the discovery of new and more effective pharmaceuticals.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

Next Peptide. 361336-80-3 | this compound. Available at: [Link]

Sources

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide to Methyl 2-(3-amino-2,6-difluorophenyl)acetate

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary drug discovery and development. Its unique structural arrangement, featuring a difluorinated phenyl ring, a primary amine, and a methyl ester, provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures. The strategic incorporation of fluorine atoms is a widely recognized strategy to enhance key pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important intermediate for researchers and scientists in the pharmaceutical and chemical industries.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 361336-80-3 | [4][5][6] |

| Molecular Formula | C₉H₉F₂NO₂ | [4][5][6][7] |

| Molecular Weight | 201.17 g/mol | [4][6][7] |

| Boiling Point | 267.2°C | [6][7] |

| Appearance | White to off-white solid (typical) | |

| Purity | ≥97% (typical commercial grade) | [7] |

| Storage | 2-8°C, under inert atmosphere | [6][7] |

| MDL Number | MFCD06658469 | [6][7] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are dependent on the acquisition conditions, a general profile can be predicted based on the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methyl ester protons (-OCH₃) would appear as a singlet, typically in the 3.6-3.8 ppm range.[8] The methylene protons (-CH₂-) adjacent to the aromatic ring and the carbonyl group will also present as a singlet around 3.6-4.0 ppm. The aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm), with their coupling patterns influenced by the adjacent fluorine atoms. The primary amine (-NH₂) protons would likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the methyl ester carbon (~52 ppm) and the methylene carbon.[9] The carbonyl carbon of the ester would be observed significantly downfield (~170 ppm).[9] The aromatic carbons would show multiple signals, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, a characteristic feature of fluorinated aromatic compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

Synthesis and Reactivity

Representative Synthetic Approach

The synthesis of this compound typically involves a multi-step sequence starting from commercially available precursors. A plausible route involves the reduction of a nitro group on a suitably substituted phenylacetate.

Caption: Representative synthetic pathway for this compound.

This pathway leverages standard, high-yielding organic transformations. The final reduction step is crucial and can be achieved using various methods, such as catalytic hydrogenation or chemical reduction with reagents like tin(II) chloride.

Core Reactivity

The molecule possesses three primary reactive sites, making it a versatile synthetic intermediate:

-

The Amino Group: The primary aromatic amine is nucleophilic and serves as a key handle for derivatization. It readily participates in amide bond formation, sulfonylation, and reductive amination reactions. This is the most common site of modification in drug synthesis.

-

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other amines. Alternatively, it can undergo transesterification or direct conversion to an amide under specific conditions.

-

The Aromatic Ring: The electron-donating amino group and the electron-withdrawing fluorine atoms and acetate side chain influence the reactivity of the phenyl ring towards electrophilic aromatic substitution.

Applications in Drug Discovery

The unique combination of functional groups and the presence of fluorine make this compound a valuable building block for pharmaceuticals.

-

Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure built upon an aniline derivative. The amino group of this compound is ideal for constructing these heterocyclic systems or for forming a critical hydrogen bond within the kinase active site.[7]

-

Antidiabetic Agents: It is cited as an intermediate in the development of antidiabetic agents, where the overall molecular shape and electronic properties conferred by the difluorophenyl moiety can lead to improved potency and selectivity for specific biological targets.[6][7]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing hydrogen with fluorine at metabolically vulnerable positions on the aromatic ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and duration of action.[2][3]

Experimental Protocol: Amide Coupling

This section provides a detailed, representative protocol for a common synthetic transformation using this compound: the formation of an amide bond with an acyl chloride.

Objective: To synthesize Methyl 2-(3-(benzoyl-amino)-2,6-difluorophenyl)acetate.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition of Base: Add the base (pyridine or triethylamine) to the stirred solution.

-

Addition of Acyl Chloride: Add benzoyl chloride dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[10]

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.[10]

Caption: General workflow for an amide coupling reaction.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its carefully arranged functional groups and fluorine substituents provide a robust platform for creating novel therapeutics with enhanced pharmacological profiles. The compound's predictable reactivity and versatile nature ensure its continued importance in the synthesis of kinase inhibitors, antidiabetic agents, and other next-generation pharmaceuticals. Understanding its core properties and synthetic utility is essential for any researcher aiming to leverage the benefits of fluorine chemistry in medicine.

References

- MySkinRecipes. Methyl 2-(3-amino-2,6-difluorophenyl)

- Sigma-Aldrich. methyl 2-amino-2-(3-fluorophenyl)

- Next Peptide. 361336-80-3 | Methyl 2-(3-amino-2,6-difluorophenyl)

- Win-Win chemical Co. Ltd. Methyl 2-(3-Amino-2,6-Difluorophenyl)

- The Royal Society of Chemistry.

- MySkinRecipes. Methyl 2-(3-amino-2,6-difluorophenyl)

- PubMed. Applications of fluorine-containing amino acids for drug design.

- Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview.

- MDPI.

- MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Sigma-Aldrich. (R)-Methyl 2-amino-2-(2,4-difluorophenyl)

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 361336-80-3 | this compound | Next Peptide [nextpeptide.com]

- 5. This compound cas no. 361336-80-3 98%, CasNo.361336-80-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound [myskinrecipes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

Spectroscopic Profile of Methyl 2-(3-amino-2,6-difluorophenyl)acetate: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for Methyl 2-(3-amino-2,6-difluorophenyl)acetate (CAS No: 361336-80-3), a key intermediate in medicinal chemistry.[1][2] Lacking publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. Each section explains the causality behind experimental choices and data interpretation, offering researchers a robust framework for the characterization of this and structurally related fluorinated aromatic compounds. All predictions are grounded in established substituent effects and fragmentation patterns, supported by authoritative references.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol .[1] Its utility as a building block in the synthesis of high-value pharmaceutical agents, such as kinase inhibitors, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of identity, purity, and structure.

The molecule's structure presents a unique combination of functional groups: a primary aromatic amine, a methyl ester, and two fluorine atoms ortho to the acetate side chain. This arrangement dictates a distinct and predictable spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound with IUPAC numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum is dominated by signals from the aromatic protons, the benzylic methylene protons, and the methyl ester protons, each distinguished by its chemical shift, integration, and multiplicity.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH₂).

-

Instrument: A standard 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Record a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data and Interpretation

The electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) and methyl acetate (-CH₂COOCH₃) groups exert significant influence on the chemical shifts of the aromatic protons.

| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |

| H-4 | 6.65 - 6.80 | 1H | Triplet of triplets (tt) | Shielded by the ortho -NH₂ group. Coupled to H-5 (³JHH ≈ 8-9 Hz) and the two meta fluorine atoms (⁴JHF ≈ 2-3 Hz). |

| H-5 | 6.90 - 7.10 | 1H | Triplet of doublets (td) | Less shielded than H-4. Coupled to H-4 (³JHH ≈ 8-9 Hz) and the ortho F at C-6 (³JHF ≈ 8-10 Hz). |

| -NH₂ | 3.50 - 4.50 | 2H | Broad singlet (br s) | Labile protons. Chemical shift is solvent and concentration-dependent. Broad due to quadrupole broadening and potential exchange. |

| -CH₂- | 3.80 - 3.95 | 2H | Triplet (t) | Deshielded by the adjacent ester and aromatic ring. Coupled to the two ortho fluorine atoms at C-2 and C-6 (³JHF ≈ 2-3 Hz). |

| -OCH₃ | 3.70 - 3.80 | 3H | Singlet (s) | Typical chemical shift for a methyl ester. No adjacent protons to couple with. |

graph "H-NMR_Coupling" { rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];H4 [label="H-4"]; H5 [label="H-5"]; F2 [label="F-2", fillcolor="#EA4335"]; F6 [label="F-6", fillcolor="#EA4335"]; CH2 [label="CH₂"];

H4 -- H5 [label="³JHH", fontcolor="#34A853"]; H5 -- F6 [label="³JHF", fontcolor="#4285F4"]; H4 -- F2 [label="⁴JHF", style=dashed, fontcolor="#FBBC05"]; H4 -- F6 [label="⁴JHF", style=dashed, fontcolor="#FBBC05"]; CH2 -- F2 [label="³JHF", fontcolor="#4285F4"]; CH2 -- F6 [label="³JHF", fontcolor="#4285F4"]; }

Figure 2: Key proton-fluorine (JHF) and proton-proton (JHH) coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. A key feature of this spectrum will be the large coupling constants between carbon and fluorine atoms (JCF), which are invaluable for definitive signal assignment.

Experimental Protocol (¹³C NMR)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition:

-

Record a standard proton-decoupled ¹³C spectrum.

-

Typical parameters: 256-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

-

Proton decoupling simplifies the spectrum to singlets, but C-F coupling remains.

-

Predicted ¹³C NMR Data and Interpretation

The chemical shifts are heavily influenced by the electronegativity of the attached atoms (F, N, O). The carbons directly bonded to fluorine will appear as doublets with very large one-bond coupling constants (¹JCF).

| Carbon Label | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Justification |

| C=O | 170 - 172 | Singlet | Typical range for an ester carbonyl carbon.[3] |

| C-2 / C-6 | 158 - 162 | Doublet of doublets (dd) | Directly bonded to fluorine, causing a large downfield shift and a large ¹JCF coupling (~240-250 Hz).[4] Also coupled to the other fluorine (²JCF ≈ 15-25 Hz). |

| C-3 | 140 - 145 | Triplet (t) | Bonded to the amino group. Coupled to the two ortho fluorine atoms (²JCF ≈ 10-20 Hz). |

| C-5 | 125 - 130 | Singlet (or very small coupling) | Aromatic CH carbon. |

| C-4 | 115 - 120 | Triplet (t) | Aromatic CH carbon, shielded by the para-amino group. Coupled to the two meta fluorine atoms (³JCF ≈ 2-5 Hz). |

| C-1 | 110 - 115 | Triplet (t) | Quaternary carbon attached to the acetate group. Coupled to the two ortho fluorine atoms (²JCF ≈ 20-25 Hz). |

| -OCH₃ | 52 - 54 | Singlet | Typical chemical shift for a methyl ester carbon.[3] |

| -CH₂- | 34 - 38 | Triplet (t) | Aliphatic carbon deshielded by the ester and ring. Coupled to the two ortho fluorine atoms (²JCF ≈ 20-25 Hz). |

The C-F coupling constants provide a powerful diagnostic tool. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms, typically following the trend ¹JCF > ²JCF > ³JCF.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (IR)

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, the compound can be dissolved in a suitable solvent (e.g., chloroform) or prepared as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the mid-infrared range (4000-400 cm⁻¹).

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or the pure solvent is recorded first and subtracted from the sample spectrum.

-

Predicted IR Absorption Data and Interpretation

The spectrum will show characteristic absorption bands for the primary amine, the ester, the aromatic ring, and the carbon-fluorine bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium (two sharp bands) |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium to Weak |

| 2990 - 2850 | C-H Aliphatic Stretch | -CH₂- and -OCH₃ | Medium to Weak |

| 1740 - 1720 | C=O Stretch | Methyl Ester | Strong, Sharp |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium |

| 1600 & 1475 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium (two bands) |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 1300 - 1150 | C-O Stretch (C-C-O) | Ester | Strong |

| 1150 - 1100 | C-O Stretch (O-C-C) | Ester | Strong |

| 1250 - 1000 | C-F Stretch | Aryl Fluoride | Strong |

The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine (R-NH₂).[7] The strong C=O stretch around 1730 cm⁻¹ confirms the ester group, and its position is characteristic of an ester adjacent to an aromatic ring.[8] The strong absorptions in the 1350-1000 cm⁻¹ region will be complex due to the overlap of C-N, C-O, and C-F stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Experimental Protocol (MS)

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal for this polar molecule.

-

Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode, as the amino group is readily protonated.

-

Scan a mass-to-charge (m/z) range from 50 to 400 Da.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

-

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of C₉H₉F₂NO₂ is 201.17 Da. In positive-ion ESI-MS, the primary species observed will be the protonated molecule [M+H]⁺.

| Predicted m/z | Ion Formula | Identity | Justification |

| 202.07 | [C₉H₁₀F₂NO₂]⁺ | [M+H]⁺ | Protonation of the basic amino group. This will be the molecular ion peak. |

| 143.05 | [C₇H₆F₂N]⁺ | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy radical (•COOCH₃) via benzylic cleavage, a common pathway for phenylacetates.[10][11] |

| 126.04 | [C₆H₄F₂N]⁺ | [M+H - CH₂COOCH₃]⁺ | Cleavage of the entire methyl acetate side chain. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];M_H [label="[M+H]⁺\nm/z = 202.07"]; Frag1 [label="[M+H - COOCH₃]⁺\nm/z = 143.05"]; Frag2 [label="[M+H - CH₂COOCH₃]⁺\nm/z = 126.04"]; Neutral1 [label="- •COOCH₃\n(59 Da)", shape=plaintext, fontcolor="#5F6368"]; Neutral2 [label="- CH₂COOCH₃\n(73 Da)", shape=plaintext, fontcolor="#5F6368"];

M_H -> Frag1 [label="Benzylic Cleavage"]; M_H -> Frag2 [label="Side-chain loss"]; Frag1 -> Neutral1 [style=invis]; Frag2 -> Neutral2 [style=invis]; }

Figure 3: Predicted major fragmentation pathway for this compound in ESI-MS.

The primary fragmentation is expected to be the cleavage of the C-C bond between the benzylic carbon and the carbonyl carbon, which is a favored pathway for phenylacetate derivatives.[10] This would result in the loss of the carbomethoxy group as a radical, leading to a stable benzylic cation.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By applying fundamental principles and referencing data from analogous structures, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The interplay of the amino, difluoro, and methyl acetate substituents results in a unique spectral profile, characterized by specific chemical shifts, distinctive C-F coupling constants in NMR, well-defined functional group vibrations in IR, and predictable fragmentation in MS. This document serves as an authoritative reference for researchers working with this molecule, enabling efficient and accurate structural verification and quality control.

References

- Abraham, R. J., et al. (1996). Conformational analysis. Part 28. OH⋯F hydrogen bonding and the conformation of trans-2-fluorocyclohexanol. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1443.

- Asakawa, D., et al. (2018). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2045-2055.

- MySkinRecipes. (n.d.). This compound.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Lee, D. U., Mayer, K. K., & Wiegrebe, W. (1987). Mass Spectrometry Investigations of Phenylacetic Acid Derivatives, III: Fragmentations of meta- and para-substituted Phenylacetamides after Electron Impact. Archiv der Pharmazie, 320(4), 315-323.

- Lo, C. C., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Molecular Sciences, 15(5), 7837-7851.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

- ResearchGate. (n.d.). APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate.

- Parr, R. W., et al. (1973). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (3), 341-346.

- Reich, H. J. (n.d.). NMR Spectroscopy - 13C NMR Coupling Constants. University of Wisconsin-Madison.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison.

- Taft, R. W., et al. (1963). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 85(6), 709-724.

- Tormena, C. F., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.

- Vaas, S., et al. (2023). Synthesis of Amino Acids bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy, 17, 1247-1274.

- Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361-2367.

- Next Peptide. (n.d.). 361336-80-3 | this compound.

- ChemicalBook. (n.d.). Fluorobenzene(462-06-6) 1H NMR spectrum.

- University of Liverpool Repository. (n.d.).

- Stoyanov, E. V., et al. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(9), 13639-13653.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.

- Illinois State University. (2015). Infrared Spectroscopy.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary Chemistry website.

- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.

- ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.

- Manchester NMR Methodology Group. (n.d.). Journal Name.

- Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.

- ResearchGate. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6- DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Spectroscopy Online. (2018).

- MDPI. (2015).

- MDPI. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2-(3-amino-2,6-difluorophenyl)acetate

For Distribution to: Researchers, scientists, and drug development professionals.

Abstract

The structural integrity of pharmaceutical compounds is paramount to their function and safety. Methyl 2-(3-amino-2,6-difluorophenyl)acetate, a molecule of significant interest in contemporary drug discovery, requires precise structural characterization. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical technique for the unambiguous elucidation of its carbon framework. This guide presents a comprehensive analysis, beginning with a theoretically predicted ¹³C NMR spectrum derived from established principles of substituent effects and data from analogous structures. This is followed by a detailed, field-proven experimental protocol for the acquisition of high-fidelity ¹³C NMR data. Finally, a systematic approach to the interpretation of the experimental spectrum is provided, ensuring accurate structural verification.

Theoretical Framework: Prediction of ¹³C NMR Chemical Shifts

A priori prediction of the ¹³C NMR spectrum serves as a powerful hypothesis for structural confirmation. The theoretical chemical shifts for this compound have been determined by integrating empirical data from foundational molecules with well-established substituent chemical shift (SCS) effects. This approach provides a scientifically grounded basis for the interpretation of experimental data.

Molecular Structure and Carbon Numbering Convention

To ensure clarity in the assignment of NMR signals, the carbon atoms of the target molecule are systematically numbered as depicted in the diagram below. This convention will be used consistently throughout this guide.

Figure 1: Molecular structure and atom numbering of this compound.

Rationale for Chemical Shift Prediction

The predicted chemical shifts were systematically derived through a multi-faceted approach grounded in established NMR principles:

-

Baseline Data: The ¹³C NMR spectrum of methyl phenylacetate provides the foundational chemical shifts for the acetate moiety (C7, C8, C9) and the unsubstituted phenyl ring carbons.[1][2]

-

Substituent Chemical Shift (SCS) Analysis: The incremental shifts induced by the amino (-NH₂) and fluoro (-F) groups on the aromatic carbons are estimated from comprehensive literature data for substituted benzenes.[3][4] The potent electronegativity of the fluorine atoms is anticipated to induce a substantial downfield shift on the directly bonded carbons (C2 and C6), while also influencing the other ring carbons via resonance and inductive effects. Conversely, the electron-donating nature of the amino group is expected to cause an upfield shift at the ortho and para positions relative to its point of attachment.

-

Principle of Additivity: The SCS effects of the three substituents (-CH₂COOCH₃, -NH₂, and -F) are treated as approximately additive to forecast the final chemical shifts of the aromatic carbons.

-

Analogous Structure Comparison: To enhance the accuracy of the predictions, ¹³C NMR data from structurally analogous compounds, such as 2,6-difluorotoluene, were considered to account for the nuanced steric and electronic interactions within a congested aromatic system.[1]

Tabulated Predicted Chemical Shifts

The following table provides a detailed summary of the predicted ¹³C NMR chemical shifts for this compound, assuming a standard deuterated solvent such as CDCl₃.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~120-125 | Ipso-carbon attached to the acetate group, shielded by the ortho-amino group. |

| C2 | ~160-165 (d, ¹JCF ≈ 240-250 Hz) | Directly bonded to a highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond C-F coupling constant. |

| C3 | ~140-145 (d, ²JCF ≈ 15-25 Hz) | Ipso-carbon attached to the amino group, its chemical shift is influenced by the adjacent fluorine atom. |

| C4 | ~115-120 | Shielded due to the para-amino group. |

| C5 | ~110-115 | Shielded by the ortho-amino group and influenced by the neighboring fluorine atom. |

| C6 | ~160-165 (d, ¹JCF ≈ 240-250 Hz) | Directly bonded to a highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |

| C7 (-CH₂-) | ~40-45 | Typical range for a methylene carbon positioned between an aromatic ring and a carbonyl group.[1][2] |

| C8 (C=O) | ~170-175 | Characteristic chemical shift for an ester carbonyl carbon.[5][6] |

| C9 (-OCH₃) | ~50-55 | Typical range for the methoxy carbon of an ester functional group.[5][6] |

Table 1: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for High-Fidelity ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon a meticulous and standardized experimental procedure. The protocol outlined below is recommended for the analysis of this compound to ensure reproducibility and accuracy.

Workflow for ¹³C NMR Analysis

Figure 2: Experimental workflow for ¹³C NMR analysis.

Detailed Experimental Methodology

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of this compound.[7][8]

-

In a clean, dry vial, dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a widely used solvent due to its excellent solubilizing properties for a broad range of organic compounds.[7]

-

Transfer the resulting solution into a clean, high-quality 5 mm NMR tube.

-

-

Instrument Configuration and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Engage the deuterium lock on the solvent's deuterium signal.

-

Perform magnetic field shimming to optimize field homogeneity, a critical step for achieving sharp and well-resolved spectral lines.

-

Configure the acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

-

Pulse Program: Employ a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure the capture of all carbon signals.[9]

-

Acquisition Time: Typically set to 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to facilitate adequate relaxation of all carbon nuclei, especially the slower-relaxing quaternary carbons.

-

Number of Scans: Accumulate between 1024 and 4096 scans, contingent on the sample concentration and the desired signal-to-noise ratio.

-

-

Initiate the acquisition of the Free Induction Decay (FID).

-

-

Data Processing and Analysis:

-

Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the pure absorptive mode.

-

Apply a baseline correction algorithm to achieve a flat spectral baseline.

-

Calibrate the chemical shift axis by referencing the spectrum to an internal standard, such as tetramethylsilane (TMS) at 0.0 ppm, or to the residual solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Interpretation of the Experimental Spectrum: A Guide for Structural Verification

A thorough analysis of the experimental ¹³C NMR spectrum involves a systematic comparison with the predicted chemical shifts and multiplicities. The following key features should be scrutinized for structural confirmation:

-

Signal Count: The spectrum is expected to exhibit nine distinct signals, which corresponds to the nine chemically non-equivalent carbon environments within the molecule.

-

Chemical Shift Regions: The observed signals should fall within their predicted chemical shift ranges. Specifically, the aromatic carbons should resonate between approximately 110-165 ppm, the ester carbonyl carbon between 170-175 ppm, the methoxy carbon between 50-55 ppm, and the methylene carbon between 40-45 ppm.[5][6]

-

Carbon-Fluorine (C-F) Coupling: A salient feature of the spectrum will be the coupling of carbon nuclei to the fluorine atoms. The signals corresponding to C2 and C6 are predicted to appear as doublets with large one-bond coupling constants (¹JCF) in the range of 240-250 Hz. The signal for C3 is also expected to be a doublet, but with a smaller two-bond coupling constant (²JCF). Smaller, long-range couplings to fluorine may also be observable for other carbons in the molecule.

-

Signal Intensities: It is crucial to note that due to the Nuclear Overhauser Effect (NOE) and inherent differences in relaxation times, the integrated intensities of the signals in a standard proton-decoupled ¹³C NMR spectrum are not directly proportional to the number of carbon atoms.[5] The signals for the quaternary carbons (C1, C2, C3, and C6) are anticipated to be of lower intensity compared to the protonated carbons (C4, C5, C7, and C9).

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the prediction, acquisition, and interpretation of the ¹³C NMR spectrum of this compound. The synergy between theoretical prediction and meticulous experimental practice, as detailed herein, empowers researchers to confidently elucidate and verify the structure of this and analogous compounds. Such definitive structural characterization is an indispensable component of the modern drug discovery and development pipeline.

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra - Books - The Royal Society of Chemistry. Available at: [Link]

-

NMR Sample Preparation - UCLA Chemistry and Biochemistry. Available at: [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

-

How to Prepare Samples for NMR - ResearchGate. Available at: [Link]

-

13-C NMR Protocol for beginners AV-400 - University of Wisconsin-Madison. Available at: [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]

-

NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry - McMaster University. Available at: [Link]

-

A User Guide to Modern NMR Experiments - University of Oxford. Available at: [Link]

-

Setting up 13C CP/MAS experiments - ResearchGate. Available at: [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. Available at: [Link]

-

Optimized Default 13C Parameters | NMR Facility - Chemistry Department - University of Wisconsin-Madison. Available at: [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed. Available at: [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines - MDPI. Available at: [Link]

-

13C NMR - EPFL. Available at: [Link]

-

2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem. Available at: [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek. Available at: [Link]

-

Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246) - Human Metabolome Database. Available at: [Link]

-

Aprotic Solvent Effects on Substituent Fluorine Nuclear Magnetic Resonance Shifts. III. jb-Fluorophenyl-p - ElectronicsAndBooks. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data - University of Wisconsin-Madison. Available at: [Link]

-

1D Acquisition - UCLA Chemistry and Biochemistry. Available at: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

NMR Spectroscopy Data Parameters | PDF - Scribd. Available at: [Link]

-

Shifts in the position of benzene protons (δ 7.27) caused by substituents. - ResearchGate. Available at: [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv. Available at: [Link]

-

13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733) - Human Metabolome Database. Available at: [Link]

-

Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com. Available at: [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

13C chemical shifts - Steffen's Chemistry Pages - Science and Fun. Available at: [Link]

-

13-C NMR Chemical Shift Table.pdf - UCLA Chemistry and Biochemistry. Available at: [Link]

Sources

- 1. 2,6-Difluorotoluene(443-84-5) 13C NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 13Carbon NMR [chem.ch.huji.ac.il]

- 5. bhu.ac.in [bhu.ac.in]

- 6. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry analysis of "Methyl 2-(3-amino-2,6-difluorophenyl)acetate"

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-(3-amino-2,6-difluorophenyl)acetate

Authored by: A Senior Application Scientist

Introduction: The Analytical Significance of this compound

This compound is a key intermediate in the synthesis of various fluorinated pharmaceutical compounds, particularly in the development of kinase inhibitors and antidiabetic agents.[1] Its molecular structure, featuring an aromatic amine, a methyl ester, and difluoro substitutions, presents a unique analytical challenge and requires a tailored approach for accurate characterization and quantification by mass spectrometry. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into experimental design, fragmentation behavior, and data interpretation for researchers, scientists, and drug development professionals.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

| Chemical Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol [1][2] |

| Boiling Point | 267.2°C[1] |

| Primary Functional Groups | Aromatic Amine, Methyl Ester, Difluorophenyl |

Understanding the interplay of these functional groups is paramount to developing a robust analytical method, whether for reaction monitoring, purity assessment, or metabolic studies.

Strategic Selection of Analytical Platforms: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical first step in the analytical workflow.

-

GC-MS is a powerful technique for volatile and semi-volatile compounds.[3] Given the boiling point of the analyte, GC-MS is a viable option. However, the presence of a polar amino group can lead to poor peak shape and potential thermal degradation in the injector or column.[3][4] Derivatization of the amine can mitigate these issues.

-

LC-MS , particularly with Electrospray Ionization (ESI), is well-suited for polar and thermally labile molecules.[5] It offers the advantage of direct analysis without the need for derivatization and is often more sensitive for such compounds.

This guide will explore protocols for both platforms, providing the flexibility to choose the most appropriate technique based on available instrumentation and specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Experimental Protocol: GC-MS

-

Sample Preparation (with Derivatization):

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as ethyl acetate.

-

To a 100 µL aliquot of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the primary amine to a less polar trimethylsilyl derivative.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-450

-

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will ionize to form a molecular ion (M•⁺), which will then undergo characteristic fragmentation. The fragmentation pathway is dictated by the relative stability of the resulting ions and neutral losses.

Caption: Predicted EI fragmentation pathway for this compound.

Explanation of Fragmentation:

-

Loss of the methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion at m/z 170.[6][7]

-

Loss of the carbomethoxy radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the acetate group results in a prominent ion at m/z 142.[6][7]

-

Further Fragmentation: The ion at m/z 142 can undergo further fragmentation, such as the loss of a hydrogen molecule to form an ion at m/z 140, or the loss of hydrogen cyanide (HCN) from the amine group to yield an ion at m/z 112.

Predicted Quantitative Data (GC-MS)

| Ion (m/z) | Proposed Structure | Relative Abundance |

| 201 | Molecular Ion (M•⁺) | Moderate |

| 170 | [M - OCH₃]⁺ | High |

| 142 | [M - COOCH₃]⁺ | High (likely Base Peak) |

| 140 | [C₇H₅F₂N]⁺ | Moderate |

| 112 | [C₆H₃F₂]⁺ | Low to Moderate |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Dissolve 1 mg of the analyte in 1 mL of methanol.

-

Perform serial dilutions to the desired concentration using a mixture of water and methanol (50:50 v/v) with 0.1% formic acid.

-

-

LC-MS/MS Parameters:

-

Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 500°C

-

Collision Gas: Nitrogen

-

Predicted ESI-MS/MS Fragmentation

In positive ESI mode, the analyte will be protonated, primarily on the basic amino group, to form the precursor ion [M+H]⁺ at m/z 202. Collision-Induced Dissociation (CID) of this precursor will lead to specific product ions.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Explanation of Fragmentation:

-

Loss of Methanol (CH₃OH): A characteristic neutral loss from protonated methyl esters, resulting in a product ion at m/z 170.

-

Loss of Formic Acid (H₂CO₂): Another common fragmentation pathway for methyl esters, leading to an ion at m/z 156.

-

Loss of the Carbomethoxy Group: Cleavage of the C-C bond adjacent to the aromatic ring can result in the formation of a stable benzylic-type cation at m/z 142.

Predicted Quantitative Data (LC-MS/MS)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 202 | 170 | CH₃OH |

| 202 | 156 | H₂CO₂ |

| 202 | 142 | •COOCH₃ + H• |

The Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification and structural confirmation, High-Resolution Mass Spectrometry (HRMS) is invaluable. By providing accurate mass measurements with low ppm error, HRMS can determine the elemental composition of the parent ion and its fragments, distinguishing between isobaric interferences and confirming the proposed fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound can be effectively achieved using either GC-MS (with derivatization) or LC-MS/MS. The choice of technique will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. The predicted fragmentation patterns provided in this guide serve as a robust starting point for method development and data interpretation, enabling researchers to confidently identify and quantify this important pharmaceutical intermediate.

References

- BenchChem. (2025). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

- BenchChem. (2025).

- MySkinRecipes. (n.d.). Methyl 2-(3-amino-2,6-difluorophenyl)

- Next Peptide. (n.d.). 361336-80-3 | Methyl 2-(3-amino-2,6-difluorophenyl)

- Chemistry LibreTexts. (2023, August 29).

- Kruve, A., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.

- Fekete, S., et al. (2019).

- Prakash Raja. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. YouTube.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 361336-80-3 | this compound | Next Peptide [nextpeptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility of Methyl 2-(3-amino-2,6-difluorophenyl)acetate in Common Laboratory Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive technical overview of the solubility of Methyl 2-(3-amino-2,6-difluorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and antidiabetic agents.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of solubility, provide practical experimental protocols for its determination, and present a predictive analysis of the compound's behavior in a range of common laboratory solvents. The insights provided herein are designed to be both foundational and immediately applicable in a laboratory setting.

Chemical Profile: this compound

-

Chemical Name: this compound

-

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes) -

Key Structural Features:

-

Aromatic Ring: The phenyl group provides a nonpolar, hydrophobic region.

-

Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor and a weak base.

-

Ester Group (-COOCH₃): A polar functional group that can act as a hydrogen bond acceptor.

-

Fluorine Atoms (-F): Two electron-withdrawing fluorine atoms that increase the polarity of the C-F bonds and can influence intermolecular interactions.

-

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

For this compound, the presence of both polar (amino, ester, fluorine) and nonpolar (phenyl ring) functionalities suggests a nuanced solubility profile. The interplay of these groups will dictate its interaction with various solvents.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of hydroxyl (-OH) groups, which can engage in hydrogen bonding. The amino and ester groups of the target compound can participate in hydrogen bonding with these solvents, potentially leading to good solubility. However, the hydrophobic phenyl ring may limit solubility in highly polar solvents like water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess polar bonds but lack acidic protons for hydrogen donation. They can act as hydrogen bond acceptors, interacting with the amino group of the solute. Their intermediate polarity often makes them effective at dissolving compounds with a mix of polar and nonpolar features.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar phenyl ring of this compound will favor interaction with these solvents, but the polar functional groups will likely hinder significant solubility.

The acidic and basic properties of the compound also play a crucial role. The amino group can be protonated in acidic solutions, forming a more polar and water-soluble ammonium salt.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a novel compound.

Caption: A logical workflow for systematic solubility assessment.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The following method is a standard approach for determining the solubility of a solid compound in a liquid solvent.

Experimental Workflow Diagram

Caption: A step-by-step experimental workflow for determining solubility.

Detailed Protocol

Materials:

-

This compound

-

A selection of common lab solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), toluene, hexane)

-

Analytical balance

-

Vials or test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 0.5 mL) to the vial.[7]

-

Agitation: Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).[7]

-

Equilibration: Allow the sample to stand at a constant temperature (typically room temperature) and visually inspect for any undissolved solid.

-

Incremental Addition:

-

If the compound has completely dissolved, add another known mass of the compound and repeat steps 3 and 4.

-

If the compound has not completely dissolved, add a known volume of solvent incrementally, with agitation and equilibration after each addition, until complete dissolution is observed.[7]

-

-

Calculation: Calculate the solubility as the total mass of the dissolved compound divided by the total volume of the solvent used. Express the result in mg/mL or other appropriate units.

-

Replication: Repeat the experiment at least twice for each solvent to ensure the reproducibility of the results.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[8][9][10][11]

Predicted Solubility Profile

Based on the chemical structure and the principles of solubility, a predicted solubility profile for this compound in common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental data.[12][13][14]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar amino and ester groups can hydrogen bond with water, but the hydrophobic phenyl ring will limit solubility. |

| Methanol | Soluble | The alkyl group is small, and the hydroxyl group can effectively solvate the polar functionalities of the compound. | |

| Ethanol | Soluble | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol. | |

| Polar Aprotic | Acetone | Soluble | The carbonyl group can act as a hydrogen bond acceptor for the amino group, and its moderate polarity can accommodate both polar and nonpolar parts of the molecule. |

| Acetonitrile | Moderately Soluble | Less polar than acetone, which may result in slightly lower solubility. | |

| DMSO | Very Soluble | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor and is known for its ability to dissolve a wide range of organic compounds. | |

| DMF | Very Soluble | Similar to DMSO in its solvating properties. | |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | A weakly polar solvent that can interact with the phenyl ring and the polar groups to some extent. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene will favor interaction with the phenyl ring, but it is a poor solvent for the polar functional groups. | |

| Hexane | Insoluble | A nonpolar alkane that will not effectively solvate the polar amino and ester groups. |

Visual Representation of Predicted Solubility

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 361336-80-3 | this compound | Next Peptide [nextpeptide.com]

- 4. This compound cas no. 361336-80-3 98%, CasNo.361336-80-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. agilent.com [agilent.com]

- 11. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 12. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scitechnol.com [scitechnol.com]

- 14. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Stability and Storage of Methyl 2-(3-amino-2,6-difluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 2-(3-amino-2,6-difluorophenyl)acetate is a key pharmaceutical intermediate whose stability is paramount to ensure the integrity of drug discovery and development pipelines. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways based on its constituent functional groups. Recommended storage and handling conditions are provided, alongside a detailed protocol for conducting forced degradation studies to empirically determine its stability. This document is intended to serve as an essential resource for researchers and professionals working with this and structurally related compounds.

Introduction: The Critical Role of Stability in Drug Intermediates

The chemical stability of a pharmaceutical intermediate like this compound is a cornerstone of robust and reproducible drug development. Degradation of such a critical building block can lead to the formation of impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Understanding the intrinsic stability of this intermediate is therefore not merely a matter of good laboratory practice, but a fundamental requirement for regulatory compliance and the successful progression of a drug candidate.

This guide will delve into the chemical liabilities of this compound, offering a proactive approach to its handling and storage.

Chemical Profile and Inherent Stability Considerations

This compound possesses two key functional groups that are the primary determinants of its stability: an aromatic amine and a methyl ester. The difluorinated phenyl ring also influences the reactivity of these groups.

-

Aromatic Amine: The primary amino group attached to the difluorophenyl ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. Oxidation can lead to the formation of colored impurities, such as nitroso and nitro compounds, and can also result in polymerization. Aromatic amines are also known to be sensitive to light, which can catalyze oxidative degradation.

-